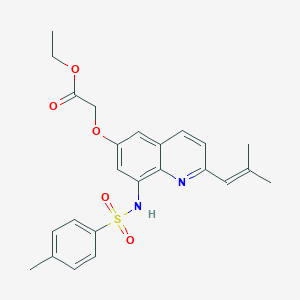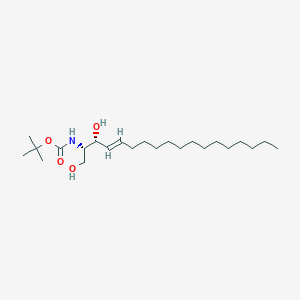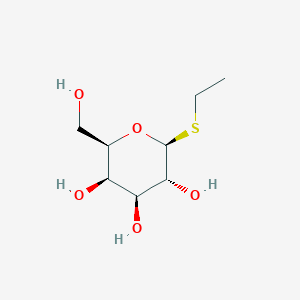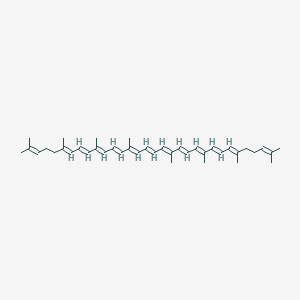
Lycopène
Vue d'ensemble
Description
Le chlorhydrate de bufuralol est un antagoniste non sélectif puissant des récepteurs bêta-adrénergiques avec une activité agoniste partielle. Il est principalement utilisé dans la recherche scientifique comme substrat de sonde pour l'activité enzymatique du cytochrome P450 2D6 (CYP2D6) . Le chlorhydrate de bufuralol est connu pour sa capacité à bloquer les récepteurs bêta-adrénergiques, qui jouent un rôle crucial dans la régulation des fonctions cardiovasculaires .
Applications De Recherche Scientifique
Le chlorhydrate de bufuralol a une large gamme d'applications en recherche scientifique :
Mécanisme d'action
Le chlorhydrate de bufuralol exerce ses effets en bloquant les récepteurs bêta-adrénergiques, qui sont impliqués dans la régulation de la fréquence cardiaque, de la pression artérielle et d'autres fonctions cardiovasculaires . Il agit comme un agoniste partiel, ce qui signifie qu'il peut activer le récepteur dans une moindre mesure tout en bloquant les effets d'agonistes plus forts comme l'adrénaline et la noradrénaline . La cible moléculaire principale du chlorhydrate de bufuralol est le récepteur bêta-adrénergique, et son activité est médiée par l'inhibition de l'adénylate cyclase et la réduction subséquente des niveaux d'AMP cyclique .
Mécanisme D'action
Target of Action
Lycopene, a potent antioxidant, primarily targets reactive oxygen species (ROS) and singlet oxygen . It is known for its antioxidant capabilities, anti-inflammatory, anti-cancer, and immunity-boosting qualities . Lycopene has been found to have biological effects on different types of cancers by targeting the Keap1-NF-kB, Keap1-Nrf 2 and PI3K/AKT/m-TOR signaling pathways .
Mode of Action
Lycopene interacts with its targets by scavenging reactive oxygen species (ROS) and singlet oxygen . It can act on the Nrf2/HO-1 and protein kinase B (Akt)/Nrf2 signaling pathway, induce Nrf2 gene transcription, upregulate the mRNA expression levels of NQO1 and HO-1, and improve the activities of SOD, CAT, and GSH-Px .
Biochemical Pathways
Lycopene affects several biochemical pathways. It can act on the Nrf2/HO-1 and protein kinase B (Akt)/Nrf2 signaling pathway . It also has the ability to inhibit lipid synthesis in the body through multiple pathways of action, and at the same time accelerate the rate of lipid transport and mobilization efficiency .
Pharmacokinetics
Lycopene is absorbed by duodenal mucosal cells by passive diffusion, similar to that of cholesterol and triglyceride lipolysis . The absorption efficiency of the human body for lycopene is 10–30%, and excessive intake will be excreted from the body . The mean time to reach maximum total lycopene concentration ranged from 15.6 to 32.6 hours .
Result of Action
The molecular and cellular effects of lycopene’s action are significant. It reduces the accumulation of ROS and MDA oxidative stress end-products . It also has the ability to modulate inflammation, apoptosis, and cellular communication, which is important in the context of cardiovascular diseases .
Action Environment
The action of lycopene can be influenced by environmental factors. For instance, the digestion of lycopene starts in the gastrointestinal tract where different digestive enzymes make it bio-accessible . Furthermore, lycopene is natural, pollution-free, and has no toxic side effects . Its antioxidant mechanisms of action are related to the neutralization of reactive oxygen species (ROS), which prevents lipid peroxidation and also photoprotection .
Analyse Biochimique
Biochemical Properties
Lycopene interacts with various biomolecules in the body. It has a simple hydrocarbon structure characterized by its 11 conjugated double bonds as a polyene chain . This structure allows lycopene to quench singlet oxygen and scavenge free radicals, preventing cell damage . It also participates in chemical reactions that prevent the degradation of critical cellular biomolecules, including lipids, proteins, and DNA .
Cellular Effects
Lycopene has a variety of effects on cells and cellular processes. It has been reported to have pharmacological and nutritional effects in animals and humans . Lycopene can inhibit the growth of several cultured lung cancer cells and prevent lung tumorigenesis in animal models . It also influences cell function by modulating gene expression and cell cycle regulation .
Molecular Mechanism
Lycopene exerts its effects at the molecular level through various mechanisms. It can suppress oncogene expressions and induce proapoptotic pathways . Lycopene also modulates immune cells to suppress tumor growth and progression . Furthermore, it has been found to play a special role in suppressing lung cancer .
Temporal Effects in Laboratory Settings
The effects of lycopene can change over time in laboratory settings. Heat, light, and oxygen can induce degradation of lycopene via trans-cis isomerization and oxidation, reducing its health benefits . The stability of lycopene also varies in different food matrices .
Dosage Effects in Animal Models
The effects of lycopene vary with different dosages in animal models. For instance, one study showed that dietary lycopene supplementation (200 mg/kg feed) for 42 days effectively inhibited increases in certain proteins and mRNA expression caused by AFB1 exposure in chicks .
Metabolic Pathways
Lycopene is involved in various metabolic pathways. The majority of lycopene is cleaved eccentrically by BCO2, an enzyme involved in its metabolism .
Transport and Distribution
Lycopene is transported and distributed within cells and tissues by plasma lipoproteins . It is found in the lipophilic area of lipoproteins, which is the hydrophobic molecule’s core . Lycopene is mostly transported by low-density lipoproteins .
Subcellular Localization
Lycopene is stored selectively in the nucleus of cells . The majority of lycopene (55%) is localized to the nuclear membranes, followed by 26% in the nuclear matrix, and then 19% in microsomes . No lycopene was detected in the cytosol .
Méthodes De Préparation
Le chlorhydrate de bufuralol peut être synthétisé par différentes voies de synthèse. Une méthode courante consiste à faire réagir le 7-éthyl-2-benzofuranméthanol avec la tert-butylamine en présence d'un catalyseur approprié . Les conditions de réaction comprennent généralement une plage de température de 50 à 100 °C et un temps de réaction de plusieurs heures. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions pour obtenir des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Le chlorhydrate de bufuralol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le bufuralol peut être oxydé pour former des dérivés hydroxybufuralol.
Réduction : Les réactions de réduction peuvent convertir le bufuralol en ses dérivés alcooliques correspondants.
Substitution : Le bufuralol peut subir des réactions de substitution où le groupe tert-butylamino est remplacé par d'autres groupes fonctionnels.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de bufuralol est unique parmi les antagonistes des récepteurs bêta-adrénergiques en raison de son activité agoniste partielle et de son utilisation comme substrat de sonde pour CYP2D6 . Des composés similaires comprennent :
Propranolol : Un bêta-bloquant non sélectif sans activité agoniste partielle.
Métoprolol : Un antagoniste sélectif des récepteurs bêta1-adrénergiques sans activité agoniste partielle.
Atenolol : Un autre antagoniste sélectif des récepteurs bêta1-adrénergiques sans activité agoniste partielle.
L'activité agoniste partielle du chlorhydrate de bufuralol et son rôle de substrat de sonde CYP2D6 en font un outil précieux pour la recherche pharmacologique et le développement de médicaments.
Propriétés
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJSZIZWZSQBC-GYZMGTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Record name | lycopene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lycopene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046593 | |
| Record name | all-trans-Lycopene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
502-65-8 | |
| Record name | Lycopene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lycopene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lycopene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | all-trans-Lycopene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Psi,psi-carotene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYCOPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0N2N0WV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 °C | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
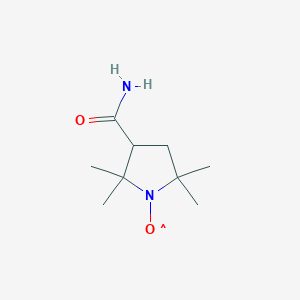
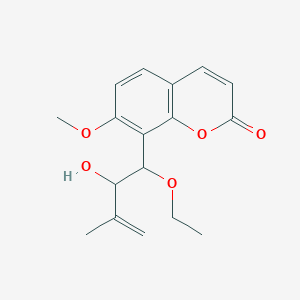
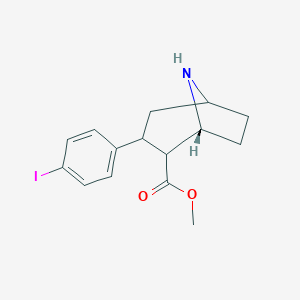
![5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B15989.png)
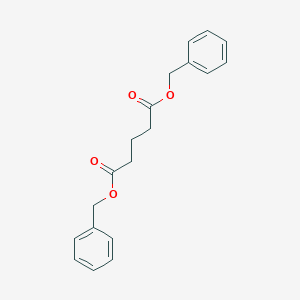

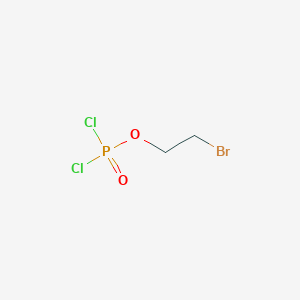
![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)


